3-Azabicyclo[3.3.1]nonan-7-ol

GPCR Pharmacology Binding Affinity Drug Discovery

Flexible amine scaffolds often fail to deliver target selectivity, introducing entropic penalties that confound SAR studies and waste synthesis resources. 3-Azabicyclo[3.3.1]nonan-7-ol solves this with a crystallographically defined, rigid bridged framework that precisely orients the nitrogen lone pair and C7 hydroxyl group for stereospecific target engagement. - Enables sub-nanomolar binding (Kd = 1.35 nM) at the histamine H3 receptor, unattainable with monocyclic piperidine analogs. - Supplied as a high-purity reference standard (≥95%) for impurity profiling (e.g., Granisetron analogs) supporting ANDA/DMF regulatory filings. - Facilitates cost-effective total synthesis of hypoglycemic alkaloids via high-yielding Robinson-Gabriel or Mannich routes.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 71209-53-5
Cat. No. B050863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.3.1]nonan-7-ol
CAS71209-53-5
Synonyms(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-ol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1C2CC(CC1CNC2)O
InChIInChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2
InChIKeyDKEPUCOVORWHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.3.1]nonan-7-ol: Bridged Bicyclic Scaffold


3-Azabicyclo[3.3.1]nonan-7-ol is a conformationally restricted, nitrogen-containing bicyclic scaffold (C₈H₁₅NO, MW 141.21 g/mol) that features a secondary amine at position 3 and a hydroxyl group at position 7 within a rigid bridged framework [1]. Its molecular architecture confers well-defined spatial presentation of hydrogen-bond donor/acceptor functionalities, which is critical for achieving specific interactions with biological targets such as G-protein-coupled receptors and enzymes . The compound is supplied as a high-purity reference standard (≥95% purity) and is widely utilized as a versatile building block for the construction of complex, alkaloid-like small molecules, including hypoglycemic agents (e.g., 7-demethyltecomanine) and receptor antagonists .

Why Piperidine Fails to Match 3-Azabicyclo[3.3.1]nonan-7-ol


Monocyclic amines like piperidine and even other bicyclic scaffolds such as 9-azabicyclo[3.3.1]nonane lack the precise spatial orientation of the nitrogen lone pair and the C7 hydroxyl group that the [3.3.1] framework imposes. This conformational rigidity is not a trivial structural nuance; it translates directly into quantifiable differences in molecular recognition. For instance, the restricted amine geometry of the 3-azabicyclo[3.3.1]nonane core is essential for achieving the sub-nanomolar binding affinities observed for certain receptor targets, a level of potency that flexible piperidine-based analogs cannot attain due to entropic penalties upon binding . Similarly, the C7 hydroxyl group, positioned in a defined endo or exo orientation, enables stereospecific interactions that are absent in simpler, less constrained amines, thereby altering both pharmacodynamic and pharmacokinetic profiles [1].

3-Azabicyclo[3.3.1]nonan-7-ol: Quantitative Differentiators


Histamine H3 Receptor Binding Affinity

3-Azabicyclo[3.3.1]nonan-7-ol exhibits a dissociation constant (Kd) of 1.35 nM for the human histamine H3 receptor (H3R) expressed in HEK293T cells, as determined by a BRET assay [1]. In stark contrast, flexible amine scaffolds like piperidine and even closely related 9-azabicyclo[3.3.1]nonane derivatives typically exhibit Kd values in the micromolar to high nanomolar range for the same target, representing a difference of at least two orders of magnitude. The exceptional potency of this compound is attributed to the precise, constrained orientation of its basic nitrogen and hydrogen-bonding hydroxyl group, which are optimally positioned for interaction with the receptor's orthosteric binding pocket.

GPCR Pharmacology Binding Affinity Drug Discovery

Conformational Rigidity and Molecular Geometry

X-ray crystallographic analysis of a 3-azabicyclo[3.3.1]nonan-7-ol derivative reveals a highly ordered, nearly planar bicyclic framework (torsion angle: -179(2)°) with a well-defined spatial arrangement of the amine and hydroxyl groups [1]. In contrast, piperidine and other monocyclic amines exist as a rapidly interconverting mixture of chair conformers, leading to an ensemble of binding-competent geometries and a significant entropic penalty upon target engagement. The crystallographic data for the target compound (monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, R₁ = 0.053) provide a precise, atomic-level blueprint for structure-based drug design, a level of detail that is unavailable for the dynamic conformations of piperidine.

Structural Biology Conformational Analysis X-ray Crystallography

Synthetic Versatility and Scalability

The synthesis of 3-azabicyclo[3.3.1]nonan-7-ol via a classical Robinson-Gabriel cyclization route proceeds with well-defined, high-yielding steps: precursor synthesis (78-82% yield, 92-95% purity), ketone reduction (89-93% yield, 98% purity), and debenzylation/hydroxylation (85-88% yield, 99% purity) . This multi-step sequence is robust and scalable. In contrast, the synthesis of more complex, highly substituted 3-azabicyclo[3.3.1]nonane derivatives, such as those required for specific receptor subtype selectivity, often involves lower-yielding steps (<50%) and requires specialized asymmetric catalysis. Furthermore, the compound's core scaffold can be rapidly assembled via a novel one-pot tandem Mannich annulation in good yields (up to 83%) directly from aromatic ketones, paraformaldehyde, and dimethylamine, offering a highly efficient alternative to traditional multi-step sequences [1].

Process Chemistry Synthetic Methodology Scale-Up

Granisetron Impurity Reference Standard

3-Azabicyclo[3.3.1]nonan-7-ol is a structurally defined and documented analog of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (M288600), which is a known impurity of the antiemetic drug Granisetron [1]. This specific structural relationship makes the compound a valuable reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to monitor and control impurity levels in Granisetron drug substance and drug product. In contrast, generic piperidine or other bicyclic amines are not directly relevant to the impurity profile of this specific pharmaceutical, and their use would require extensive additional qualification and method development efforts. The quantitative requirement for impurity standards in regulatory submissions (e.g., ANDA, DMF) is well-defined, and this compound's direct structural link to a known Granisetron impurity provides a clear and quantifiable advantage over non-specific alternatives.

Pharmaceutical Analysis Quality Control Impurity Profiling

3-Azabicyclo[3.3.1]nonan-7-ol: Application Scenarios


Structure-Based Drug Design for GPCR Targets

Given its exceptional, sub-nanomolar binding affinity (Kd = 1.35 nM) for the histamine H3 receptor, 3-azabicyclo[3.3.1]nonan-7-ol is an ideal starting point for rational drug design campaigns targeting this receptor and related GPCRs [1]. Its crystallographically defined, rigid conformation provides a precise 3D pharmacophore that can be used to guide structure-activity relationship (SAR) studies and computational modeling, accelerating the discovery of novel H3R antagonists for therapeutic areas such as sleep disorders, cognitive impairment, and obesity.

Scalable Synthesis of Alkaloid-Like Molecules

The well-established, high-yielding synthetic routes (Robinson-Gabriel and one-pot Mannich) to the 3-azabicyclo[3.3.1]nonane core make this compound a highly practical and cost-effective building block for the total synthesis of complex, biologically active alkaloids [1] [2]. This includes hypoglycemic agents like 7-demethyltecomanine and various receptor antagonists, where the compound's conformational rigidity is essential for achieving the desired biological activity .

Granisetron Quality Control and Compliance

As a structurally defined analog of a key Granisetron impurity, 3-azabicyclo[3.3.1]nonan-7-ol serves as a critical reference standard for the development and validation of robust analytical methods (e.g., HPLC-UV, LC-MS/MS) [1]. Procurement of this high-purity compound directly supports regulatory filings (ANDAs, DMFs) by enabling accurate impurity quantification and profiling, thereby ensuring drug product quality and facilitating regulatory approval.

Conformational Analysis and Molecular Recognition

The detailed crystallographic data available for a derivative of 3-azabicyclo[3.3.1]nonan-7-ol provide a unique, atom-level understanding of its conformational preferences and intermolecular interactions [1]. This makes the compound an excellent model system for fundamental studies in conformational analysis, molecular recognition, and the design of pre-organized ligands for proteins and other biological targets.

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